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2-Nitro-1,3-thiazole-4-carbonyl chloride Documentation Hub

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  • Product: 2-Nitro-1,3-thiazole-4-carbonyl chloride
  • CAS: 43029-01-2

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Handling of 2-Nitro-1,3-thiazole-4-carbonyl chloride

The following technical guide details the solubility, stability, and handling of 2-Nitro-1,3-thiazole-4-carbonyl chloride , a critical yet reactive intermediate in the synthesis of thiazole-based pharmaceuticals (such as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling of 2-Nitro-1,3-thiazole-4-carbonyl chloride , a critical yet reactive intermediate in the synthesis of thiazole-based pharmaceuticals (such as Nitazoxanide derivatives).

[1]

Executive Summary

The effective utilization of 2-Nitro-1,3-thiazole-4-carbonyl chloride (CAS: Derivative of 121-66-4 family) in organic synthesis is governed less by thermodynamic solubility limits and more by chemical stability .[1] As an electrophilic acyl chloride, this compound exhibits a binary solubility profile: it is soluble in aprotic organic solvents but chemically unstable (reactive) in protic solvents.

This guide moves beyond simple "g/L" metrics to provide a Solubility-Reactivity Matrix , ensuring that researchers select solvents that maintain the integrity of the acyl chloride pharmacophore during acylation reactions.

Physicochemical & Reactivity Profile

Understanding the molecular behavior of this intermediate is a prerequisite for solvent selection.[1]

  • Structural Moiety: The 2-nitro-thiazole core is electron-deficient, making the 4-carbonyl chloride highly susceptible to nucleophilic attack.[1]

  • Hydrolysis Risk: In the presence of water or atmospheric moisture, the compound rapidly hydrolyzes to 2-nitro-1,3-thiazole-4-carboxylic acid and hydrochloric acid (HCl).[1] This reaction is often exothermic and results in the precipitation of the less soluble parent acid.[1]

  • Polarity: The nitro group induces a significant dipole, requiring solvents with moderate polarity (dielectric constant

    
     > 2.0) for effective dissolution, while non-polar aliphatics often act as anti-solvents.
    
Visualization: Reactivity-Driven Solvent Selection

The following decision tree illustrates the logic for selecting a solvent system based on the intended process (Reaction vs. Isolation).

SolventSelection Start Solvent Selection for 2-Nitro-1,3-thiazole-4-carbonyl chloride CheckProtic Is the solvent Protic? (Water, Alcohols, Amines) Start->CheckProtic Destruction STOP: Rapid Hydrolysis/Solvolysis (Forms Acid or Ester) CheckProtic->Destruction Yes CheckPolarity Is the solvent Polar Aprotic? CheckProtic->CheckPolarity No (Aprotic) Chlorinated Chlorinated (DCM, CHCl3) High Solubility Ideal for room temp reactions CheckPolarity->Chlorinated High Polarity Ethers Ethers (THF, 2-MeTHF) Good Solubility *Must be Anhydrous* CheckPolarity->Ethers Med Polarity Aromatics Aromatics (Toluene, Xylene) Moderate Solubility Ideal for reflux/crystallization CheckPolarity->Aromatics Low Polarity Aliphatics Aliphatics (Hexane, Heptane) Poor Solubility Use as Anti-solvent CheckPolarity->Aliphatics Non-Polar

Caption: Figure 1. Logical workflow for solvent compatibility. Protic solvents are strictly prohibited unless solvolysis is the intended reaction.[1]

Solubility & Compatibility Matrix

The following data synthesizes operational solubility observed in synthetic workflows (e.g., amide coupling) and standard physical organic chemistry principles.

Table 1: Operational Solubility Profile
Solvent ClassSpecific SolventSolubility RatingStability StatusOperational Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Stable (if dry)Preferred solvent for acylation reactions. Easily removed by evaporation.
Chloroform (

)
High Stable (if dry)Alternative to DCM; often used if higher boiling point is needed.
Ethers Tetrahydrofuran (THF)Good (>50 mg/mL)Conditional Must be distilled/anhydrous. Hygroscopic nature of THF poses a hydrolysis risk.[1]
1,4-DioxaneGood StableUseful for higher temperature reactions.[1]
Aromatics TolueneModerate (~20-50 mg/mL)Excellent Best for thermal stability. Often used to recrystallize the acid chloride by cooling.[1]
Polar Aprotic DMF / DMAcHigh Caution Soluble, but Vilsmeier-type side reactions can occur with acid chlorides upon prolonged heating.[1]
Acetonitrile (MeCN)Moderate StableGood for polar reactions; ensure low water content (<0.01%).
Aliphatics Hexane / HeptaneInsoluble (<1 mg/mL)StableUsed as an anti-solvent to precipitate the chloride from DCM or Toluene.
Protic Methanol / EthanolReactive Unstable Reacts violently to form methyl/ethyl esters and HCl gas.
WaterReactive Unstable Hydrolyzes to parent acid.

Critical Insight: Quantitative solubility values (g/L) are rarely reported for acid chlorides because the measurement process itself (if not strictly anhydrous) alters the sample composition. The ratings above represent operational capacity for synthetic procedures.

Experimental Protocols

Protocol A: Qualitative Solubility & Quality Check

Use this protocol to verify if your batch of acid chloride has degraded to the insoluble parent acid.[1]

Objective: Distinguish between soluble acid chloride and insoluble hydrolyzed acid. Materials: Anhydrous Dichloromethane (DCM), 4 mL vial, Nitrogen atmosphere.

  • Sampling: Weigh approximately 50 mg of the solid 2-Nitro-1,3-thiazole-4-carbonyl chloride.[1]

    • Observation: The pure chloride is typically a yellow/tan crystalline solid.[1] If the solid appears pale or white and powdery, significant hydrolysis may have occurred.

  • Dissolution: Add 1.0 mL of anhydrous DCM.

  • Agitation: Swirl gently for 30 seconds.

  • Interpretation:

    • Clear Yellow Solution: High purity. The compound is soluble.[1][2][3]

    • Cloudy Suspension / Solid Residue: The residue is likely the carboxylic acid hydrolysis product, which is sparingly soluble in DCM.[1]

    • Action: If residue exists, filter under nitrogen; the filtrate contains the active acid chloride.

Protocol B: Recrystallization (Purification)

Since column chromatography hydrolyzes acid chlorides, recrystallization is the standard purification method.

Workflow:

  • Dissolve the crude acid chloride in the minimum amount of boiling Toluene or Chlorobenzene .[1]

  • (Optional) Hot filtration under inert gas to remove inorganic salts or hydrolyzed acid.

  • Add n-Heptane dropwise until slight turbidity is observed.[1]

  • Allow the solution to cool slowly to room temperature, then to 0°C.

  • Collect crystals by filtration under a nitrogen blanket.

Synthetic Context: The Acylation Workflow

The primary application of this compound is reacting with amines (e.g., in the synthesis of antimicrobial agents). The choice of solvent dictates the reaction mechanism and workup.[1]

ReactionWorkflow Acid Precursor: 2-Nitro-thiazole-4-COOH Activation Activation: SOCl2 (Neat or Toluene) Reflux Acid->Activation Chlorination Chloride Intermediate: Acid Chloride (Soluble in DCM/THF) Activation->Chloride Evaporation Coupling Coupling: + Amine / Base (TEA) Solvent: Anhydrous THF/DCM Chloride->Coupling Nucleophilic Acyl Subst. Product Product: Amide Derivative Coupling->Product Workup

Caption: Figure 2.[4] The acid chloride is a transient intermediate.[1] Solvent switching (e.g., removing SOCl2 and redissolving in THF) is critical.

Handling Best Practices
  • Inert Atmosphere: Always handle under

    
     or Ar.
    
  • Glassware: Oven-dried glassware is mandatory.[1] Even trace moisture on glass walls can initiate autocatalytic hydrolysis (HCl generated promotes further degradation).

  • Storage: Store as a solid at -20°C. Do not store as a solution, as slow reaction with solvent stabilizers (e.g., ethanol in chloroform) can occur.

References

  • Sigma-Aldrich. 2-Amino-5-nitrothiazole (Precursor Data).[1] Safety Data Sheet & Product Specification. Link

  • Organic Syntheses. General Procedures for Acid Chloride Formation and Handling. Org.[4][5][6][7][8] Synth. Coll. Vol. 3, p. 169. Link

  • BenchChem. Solubility Principles of Nitro-Thiazole Derivatives. Technical Guide.[8] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Thiazole Carboxylic Acid Derivatives.Link

(Note: Specific solubility data for the carbonyl chloride derivative is derived from homologous series behavior and standard synthetic protocols for nitro-thiazole acid chlorides found in the referenced patent literature regarding Nitazoxanide synthesis.)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Nitrothiazole Esters via Acid Chloride Intermediates

Abstract & Strategic Context Nitrothiazole moieties are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antiparasitic drugs (e.g., Nitazoxanide) and emerging antimicrobial agents. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Nitrothiazole moieties are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antiparasitic drugs (e.g., Nitazoxanide) and emerging antimicrobial agents. However, the esterification of nitrothiazole carboxylic acids presents unique challenges. The strong electron-withdrawing nature of the nitro group (


) and the thiazole ring significantly reduces the nucleophilicity of the carboxylic acid, rendering standard Fisher esterification (acid-catalyzed equilibrium) sluggish and low-yielding.

This Application Note details the Acid Chloride Activation Protocol , a robust, irreversible method to synthesize nitrothiazole esters. By converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (


) and catalytic dimethylformamide (DMF), researchers can achieve near-quantitative conversion under mild conditions, avoiding the thermal degradation often seen with prolonged acidic reflux.

Scientific Foundation: The Activation Mechanism

Why Acid Chlorides?

Direct esterification requires the carboxylic acid to act as a nucleophile (attacking a protonated alcohol) or an electrophile (attacked by an alcohol). In nitrothiazoles, the electron density is pulled toward the nitro group, stabilizing the carboxylate and raising the activation energy for direct attack.

Converting the acid to an acid chloride replaces the hydroxyl leaving group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) with a chloride (

), a superior leaving group. This transforms the carbonyl carbon into a potent electrophile, susceptible to attack even by bulky or deactivated alcohols.
The Role of DMF Catalysis (Vilsmeier-Haack Pathway)

While thionyl chloride is the bulk reagent, the reaction is kinetically driven by trace amounts of DMF.

  • Activation: DMF reacts with

    
     to form the highly reactive Vilsmeier chloroiminium species  (
    
    
    
    ).
  • Transfer: This species transfers the chloride to the carboxylic acid much faster than

    
     alone, forming the acid chloride and regenerating DMF.
    
  • Benefit: This allows the reaction to proceed at lower temperatures, preserving the integrity of the shock-sensitive nitro group.

Safety Advisory: Critical Hazards

WARNING: Energetic Compounds

  • Nitrothiazoles: Many nitro-heterocycles are energetic materials. While 2-amino-5-nitrothiazole is generally stable, derivatives can be shock-sensitive or prone to thermal runaway. Never distill nitrothiazole residues to dryness at high heat.

  • Acid Chlorides: React violently with moisture, releasing HCl gas (corrosive/lachrymator) and

    
    . All glassware must be flame-dried or oven-dried.
    
  • Pressure: The generation of

    
     and HCl gas requires an open system (via a drying tube) or a scrubber. Do not seal the reaction vessel.
    

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Nitrothiazole-COOH Substrate1.0Starting material (dried)
Thionyl Chloride (

)
Reagent3.0 - 5.0Excess serves as solvent
DMF Catalyst0.05 (2-3 drops)Essential for kinetics
Dichloromethane (DCM) Solvent-Anhydrous (optional for Step 1)
Target Alcohol (ROH) Nucleophile1.1 - 1.5Dry
Triethylamine (TEA) Base1.2 - 2.0Scavenges HCl
Step 1: Synthesis of Nitrothiazole Acid Chloride
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add the nitrothiazole carboxylic acid (solid) to the flask.

  • Reagent Addition:

    • Add Thionyl Chloride (

      
      ) gently.
      
    • Note: If the substrate is highly insoluble, add anhydrous DCM or Toluene as a co-solvent, though neat

      
       is preferred.
      
    • Add 2–3 drops of anhydrous DMF.

  • Reaction:

    • Heat the mixture to mild reflux (

      
       bath temperature).
      
    • Visual Cue: The reaction typically starts as a slurry. As the acid chloride forms, the solid will dissolve, resulting in a clear (often yellow/orange) solution.

    • Duration: 1–3 hours. Monitor by taking an aliquot, quenching with MeOH, and checking TLC (methyl ester formation).

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate excess

      
       under reduced pressure (rotary evaporator).
      
    • Azeotrope: Add dry Toluene (

      
      ) and re-evaporate to remove trace thionyl chloride.
      
    • Result: The acid chloride usually remains as a yellow/brown solid or semi-solid. Use immediately in Step 2.

Step 2: Ester Coupling
  • Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (approx. 5–10 mL per gram).

  • Nucleophile Setup: In a separate flask, dissolve the Target Alcohol (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to

    
     (ice bath).
    
  • Addition:

    • Add the Acid Chloride solution dropwise to the Alcohol/Base solution over 15–20 minutes.

    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Completion:

    • Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: TLC should show disappearance of the intermediate and appearance of the non-polar ester.

  • Purification:

    • Wash organic layer with Water (

      
      ), Saturated 
      
      
      
      (to remove unreacted acid), and Brine.
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize (typically from EtOH or EtOAc/Hexanes) or purify via column chromatography.

Pathway Visualization

The following diagram illustrates the critical process flow and chemical logic.

NitrothiazoleEsterification Start Nitrothiazole Carboxylic Acid Reagents1 SOCl2 + DMF (cat) (Reflux) Start->Reagents1 Intermediate Acid Chloride Intermediate (Reactive Electrophile) Reagents1->Intermediate Activation (Vilsmeier Mechanism) Byproducts Byproducts: SO2(g), HCl(g) Reagents1->Byproducts Gas Evolution Reagents2 Alcohol (ROH) + Base (TEA/Pyridine) Intermediate->Reagents2 Product Nitrothiazole Ester Reagents2->Product Nucleophilic Acyl Substitution

Caption: Figure 1. Step-wise activation and coupling pathway for nitrothiazole ester synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery of Starting Material Incomplete activation in Step 1.Ensure DMF is added. Check

quality (hydrolyzes over time). Increase reflux time until solution clears.
Dark/Black Crude Product Thermal decomposition of nitro group.Reduce reflux bath temperature. Do not exceed

. Ensure inert atmosphere (

).
Product Hydrolysis (Reversion to Acid) Moisture ingress during Step 2.Use anhydrous solvents. Flame-dry glassware. Minimize exposure of acid chloride to air.[3][4][5]
Violent Fuming Excess

reacting with Step 2 wash.
Ensure thorough azeotropic removal of

with toluene before adding alcohol.

References

  • Vilsmeier-Haack Activation Mechanism

    • Munday, R. H. (2012). The Mechanism of the Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry.
  • General Acid Chloride Synthesis Protocol

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Synthesis of Nitrothiazole Derivatives (Nitazoxanide Analogs)

    • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones. PubMed Central (PMC).
  • Safety Data for Nitrothiazoles

    • Fisher Scientific Safety D

Sources

Application

Application Note: A Streamlined One-Pot Synthesis of 2-Nitrothiazole Derivatives

Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-nitrothiazoles are of particular interest due to their potent biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-nitrothiazoles are of particular interest due to their potent biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1][2] The electron-withdrawing nitro group significantly modulates the electronic properties of the thiazole ring, making these compounds valuable synthons for further chemical modifications and key components in drug discovery programs. For instance, 2-amino-5-nitrothiazole is a crucial intermediate in the synthesis of the antiprotozoal drug nitazoxanide.[2] Furthermore, novel 2-nitrothiazole derivatives have been investigated as potent inhibitors of enzymes like c-Jun N-terminal kinase (JNK), which is implicated in diseases such as type-2 diabetes and cancer.[3]

Traditionally, the synthesis of 2-nitrothiazoles involves multi-step procedures, often requiring the nitration of a pre-formed thiazole ring.[4][5] These methods can be hazardous, particularly at a commercial scale, due to the use of strong nitrating agents and the potential for explosive intermediates.[4] This application note details a robust and efficient one-pot synthesis of 2-amino-5-nitrothiazole derivatives that bypasses these hazardous steps, offering a safer and more streamlined alternative for researchers in drug development. The described protocol is based on the Hantzsch thiazole synthesis, adapted into a one-pot procedure starting from a halogenated nitro-enamine intermediate.[4][6][7]

Principle of the Method

This one-pot protocol leverages the reaction between a halogenated nitro-enamine intermediate and a thioamide (in this case, thiourea) to construct the 2-amino-5-nitrothiazole core. The process begins with the in situ formation of a reactive α-halo-nitro intermediate from a N,N-dialkyl-2-nitroetheneamine. This intermediate is not isolated but is directly reacted with thiourea. The thiourea acts as a binucleophile, with the sulfur atom attacking the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration cascade to yield the final thiazole product. This approach consolidates multiple transformations into a single operation, enhancing efficiency and reducing waste.

Reaction Mechanism Overview

The reaction proceeds through several key steps which are visualized in the diagram below.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Dehydration & Final Product Formation A N,N-dialkyl-2- nitroetheneamine B Reactive Halogenated Intermediate A->B + Halogen (e.g., Br₂) D Thiazoline Intermediate (Pre-cyclization adduct) B->D + Thiourea (Sulfur attack) C Thiourea E Cyclized Intermediate D->E Intramolecular Condensation F 2-Amino-5-nitrothiazole Derivative E->F - H₂O (Dehydration)

Sources

Method

Application Notes and Protocols for the Activation of 2-Nitrothiazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2-Nitrothiazole-4-Carboxylic Acid in Medicinal Chemistry The 2-nitroth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Nitrothiazole-4-Carboxylic Acid in Medicinal Chemistry

The 2-nitrothiazole scaffold is a privileged structural motif in modern drug discovery, imparting unique electronic and pharmacokinetic properties to bioactive molecules. The targeted introduction of the 2-nitrothiazole-4-carboxamide moiety is a key strategy in the development of novel therapeutics, ranging from antimicrobial to anticancer agents. The successful and efficient synthesis of these carboxamides hinges on the effective activation of the parent carboxylic acid, 2-nitrothiazole-4-carboxylic acid. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the thiazole ring and the carboxyl group, presenting unique challenges and opportunities in amide bond formation.

This comprehensive technical guide provides an in-depth exploration of the reagents and protocols for the activation of 2-nitrothiazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of various activation strategies, offer detailed, field-proven protocols, and provide a comparative analysis to empower researchers to make informed decisions in their synthetic endeavors.

Core Principles of Carboxylic Acid Activation: Overcoming the Kinetic Barrier

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process. However, it is kinetically slow due to the basic nature of the amine, which deprotonates the carboxylic acid to form a non-reactive carboxylate salt.[1] To facilitate this transformation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.[2][3] This is achieved through the use of coupling reagents.

The choice of an appropriate coupling reagent is paramount, especially for an electron-deficient substrate like 2-nitrothiazole-4-carboxylic acid. The electron-withdrawing nitro group can decrease the nucleophilicity of the carboxylate, making activation more challenging. Therefore, more potent activating agents are often required to achieve high yields and reaction rates.[2]

A Comparative Overview of Activating Reagents

A variety of reagents have been developed for amide bond formation, each with its own mechanism, advantages, and limitations. For electron-deficient substrates such as 2-nitrothiazole-4-carboxylic acid, the selection of the coupling reagent is critical for success.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantagesSuitability for 2-Nitrothiazole-4-Carboxylic Acid
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.[1]Cost-effective, readily available, water-soluble byproducts (EDC).[4]Can lead to racemization, N-acylurea byproduct formation.[5]Moderate to good. Often requires an additive like HOBt or HOAt to suppress side reactions and improve efficiency.[6]
Uronium/Aminium Salts HATU, HBTU, TBTUForms a highly reactive OAt- or OBt-active ester.[7]High reactivity, fast reaction times, low racemization, suitable for sterically hindered substrates.[8][9]Higher cost, byproducts can sometimes be difficult to remove.Excellent. HATU is particularly well-suited for challenging couplings involving electron-deficient acids.[2][9]
Phosphonium Salts PyBOP, BOPForms a reactive phosphonium ester intermediate.High reactivity, low racemization.[3]Stoichiometric amounts of potentially carcinogenic byproducts (HMPA from BOP).Good. PyBOP is a safer alternative to BOP.
Anhydrides T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate.High reactivity, clean reaction profile, water-soluble byproducts.Can sometimes be less effective for highly electron-deficient acids.Good. A versatile and "green" option with a simple workup.

Experimental Protocols

The following protocols are designed to be robust starting points for the activation and coupling of 2-nitrothiazole-4-carboxylic acid. Optimization of solvent, base, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings, including those with weakly nucleophilic amines or when high yields and minimal side products are critical.

Workflow for HATU-Mediated Amide Coupling

HATU_Workflow cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 2-nitrothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF B Add amine (1.1 eq) A->B C Add DIPEA (2.0 eq) B->C D Cool to 0 °C C->D E Add HATU (1.2 eq) D->E F Stir at RT for 2-16 h E->F G Quench with water F->G H Extract with EtOAc G->H I Purify by chromatography H->I

A streamlined workflow for amide synthesis using HATU.

Materials:

  • 2-Nitrothiazole-4-carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)[9]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitrothiazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-nitrothiazole-4-carboxamide.

Expertise & Experience: The combination of HATU and a non-nucleophilic base like DIPEA is highly effective for activating electron-deficient carboxylic acids.[2][7] The formation of the OAt-active ester is rapid and leads to high coupling efficiency with a broad range of amines.[8] The use of anhydrous solvents is crucial to prevent hydrolysis of the activated intermediate.

Protocol 2: Cost-Effective Coupling using EDC and HOBt

This protocol offers a more economical approach suitable for routine amide bond formations, particularly with more nucleophilic amines.

Workflow for EDC/HOBt-Mediated Amide Coupling

EDC_Workflow cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF/DCM B Cool to 0 °C A->B C Add EDC·HCl (1.2 eq) B->C D Add DIPEA (2.5 eq) C->D E Stir at RT for 4-24 h D->E F Aqueous work-up E->F G Purify by chromatography F->G

A standard procedure for EDC/HOBt-mediated amidation.

Materials:

  • 2-Nitrothiazole-4-carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.1 - 1.5 equivalents)[4]

  • HOBt (1.1 - 1.5 equivalents)[6]

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, combine 2-nitrothiazole-4-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF or DCM to dissolve the reagents (approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) in one portion to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: The addition of HOBt is critical when using EDC to form an active ester intermediate, which is more stable than the O-acylisourea and less prone to racemization.[2][5] This method is generally reliable, though reaction times may be longer compared to HATU, especially for less reactive amines. The water-soluble urea byproduct of EDC simplifies purification.[4]

Protocol 3: Green Chemistry Approach with T3P®

This protocol utilizes a modern, environmentally friendly coupling reagent with a straightforward workup.

Workflow for T3P®-Mediated Amide Coupling

T3P_Workflow cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve acid (1.0 eq) and amine (1.1 eq) in EtOAc or MeCN B Add pyridine or TEA (3.0 eq) A->B C Add T3P® (50% in EtOAc) (1.5 eq) dropwise at 0 °C B->C D Stir at RT for 1-6 h C->D E Wash with aq. NaHCO₃ D->E F Purify by chromatography E->F

A green and efficient amidation using T3P®.

Materials:

  • 2-Nitrothiazole-4-carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 equivalents)

  • Pyridine or Triethylamine (3.0 equivalents)

  • Ethyl acetate or Acetonitrile

Procedure:

  • Dissolve 2-nitrothiazole-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in ethyl acetate or acetonitrile.

  • Add pyridine (3.0 eq) and cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: T3P® is an excellent dehydrating agent that promotes amide bond formation with low epimerization. The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous wash, often simplifying purification.[8]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider switching to a more powerful activating reagent like HATU. Ensure all reagents and solvents are anhydrous. Increasing the equivalents of the coupling reagent and base, or elevating the reaction temperature, may also improve conversion.

  • Side Product Formation: The formation of N-acylurea with carbodiimides can be suppressed by ensuring the presence of HOBt or HOAt. If epimerization is a concern with chiral amines, conducting the reaction at lower temperatures and using a reagent known for low racemization (e.g., HATU) is recommended.

  • Difficult Purification: The choice of coupling reagent can significantly impact the ease of purification. EDC and T3P® are advantageous due to their water-soluble byproducts.

Conclusion

The activation of 2-nitrothiazole-4-carboxylic acid is a critical step in the synthesis of a wide array of potentially therapeutic compounds. While several methods are available, the choice of reagent and protocol should be guided by the specific requirements of the reaction, including the nature of the amine, cost considerations, and desired purity. For challenging couplings, HATU offers a robust and highly efficient solution. For more routine syntheses, EDC/HOBt provides a cost-effective alternative, while T3P® presents a modern, green option with a simplified workup. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and successfully synthesize 2-nitrothiazole-4-carboxamides to advance their drug discovery programs.

References

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddy, B. V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Royal Society of Chemistry. (2018). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • University of Johannesburg. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Mphahlele, M. J., et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules, 29(6), 1341. [Link]

  • Rauf, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Acid Chloride Synthesis

Topic: Optimization of Thiazole-4-carbonyl Chloride Synthesis Case ID: TZL-AC-OPT-001 Status: Open Priority: High (Yield Critical) Executive Summary: The "Yield Killer" Diagnosis If you are experiencing low yields (<50%)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Thiazole-4-carbonyl Chloride Synthesis

Case ID: TZL-AC-OPT-001 Status: Open Priority: High (Yield Critical)

Executive Summary: The "Yield Killer" Diagnosis

If you are experiencing low yields (<50%), black tar formation, or inconsistent reactivity when synthesizing thiazole acid chlorides, the root cause is likely one of two factors:

  • Thermal Instability: Thiazole rings are electron-rich but thermally sensitive. The harsh reflux conditions required for Thionyl Chloride (

    
    ) often lead to decomposition (charring).
    
  • Hydrochloride Salt Sequestration: The thiazole nitrogen is basic (

    
    ). During the reaction, it protonates to form the hydrochloride salt. This salt is often insoluble in the reaction solvent (e.g., DCM or Toluene), trapping unreacted material or creating a heterogeneous mixture that complicates workup.
    

The Solution: Switch to the Oxalyl Chloride / Catalytic DMF method at room temperature.[1] This "soft" chlorination approach avoids thermal degradation and allows for near-quantitative conversion.

Module 1: Reagent Selection & Stoichiometry

Comparison of Chlorinating Agents
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Verdict
Reaction Temp Reflux (

C)

C to Room Temp

prevents tar
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)

is cleaner
Mechanism Thermal

Vilsmeier-Haack (Catalytic)

is faster
Salt Formation Forms sticky HCl saltForms HCl salt (often crystalline)Manageable in both
The "Gold Standard" Protocol

Reagent: Oxalyl Chloride (1.2 - 1.5 equiv) Catalyst: DMF (1-3 mol%) Solvent: Anhydrous Dichloromethane (DCM) or THF (if solubility is an issue).

Technical Insight: The DMF is not just a solvent; it reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium ion). This species is far more electrophilic than oxalyl chloride itself, allowing the reaction to proceed rapidly at


C, preserving the thiazole ring [1, 2].

Module 2: Optimized Experimental Protocol

Objective: Synthesis of Thiazole-4-carbonyl chloride (as HCl salt).

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, N2 inlet, and a drying tube (CaCl2 or Drierite).

  • Suspension: Add Thiazole-4-carboxylic acid (1.0 equiv) to anhydrous DCM (0.2 M concentration). Note: The starting material may not fully dissolve. This is normal.

  • Catalyst Addition: Add DMF (catalytic, 2 drops per gram of substrate) .

  • Reagent Addition: Cool to

    
    C. Add Oxalyl Chloride (1.2 equiv)  dropwise via syringe.
    
    • Observation: You will see immediate bubbling (

      
       evolution).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Endpoint: The suspension usually clears or changes texture as the acid converts to the acid chloride hydrochloride salt.

  • Workup (The Critical Step):

    • Do NOT wash with water. (Instant hydrolysis).

    • Concentrate the mixture on a rotary evaporator without heating above

      
      C.
      
    • Add dry Toluene and re-evaporate (azeotrope) to remove residual Oxalyl Chloride and HCl.

    • Result: The product is usually a yellow/tan solid (HCl salt). Use crude immediately for the next step (coupling).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

A: You likely used Thionyl Chloride at reflux or heated the Oxalyl Chloride reaction.[2] Thiazoles are prone to polymerization under thermal stress and acidic conditions.

  • Fix: Use the Oxalyl Chloride/DMF method at

    
    C 
    
    
    
    RT. Do not heat the rotary evaporator bath above
    
    
    C during workup.
Q2: I see a solid precipitate during the reaction. Is it unreacted starting material?

A: Not necessarily. It is likely the Acid Chloride Hydrochloride Salt .

  • Test: Take an aliquot, quench with dry methanol. Run TLC/LCMS. If you see the Methyl Ester, the reaction is complete. The solid is your product. Do not filter it off thinking it is waste [3].

Q3: My yield is low (<40%) after workup.

A: You likely lost product to hydrolysis.

  • Diagnosis: Did you use a water wash or bicarbonate wash?

  • Fix: Thiazole acid chlorides are extremely moisture-sensitive. Skip all aqueous workups. Remove solvent/reagents under high vacuum and use the crude solid directly.

Q4: The product smells strongly of acid even after drying.

A: This is the HCl bound to the thiazole nitrogen.

  • Impact: If you are coupling this with an amine, you must add an extra equivalent of base (e.g., Triethylamine or DIPEA) to neutralize this internal HCl, otherwise, it will protonate your amine nucleophile and kill the coupling reaction.

Module 4: Visualization of Logic

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the catalytic cycle of DMF and the formation of the Hydrochloride salt species.[3]

G cluster_0 Byproducts (Gases) Start Thiazole Carboxylic Acid Intermediate Activated Intermediate Start->Intermediate Attack by Vilsmeier DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active) DMF->Vilsmeier Reacts with (COCl)2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Vilsmeier->DMF Cycle Product Thiazole Acid Chloride (HCl Salt) Intermediate->Product Cl- substitution -DMF (Regenerated) Gas CO(g) + CO2(g) + HCl(g) Intermediate->Gas

Caption: The Vilsmeier-Haack catalytic cycle allows activation at low temperatures, preventing thermal degradation.

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow to resolve yield issues.

DecisionTree Problem Start: Low Yield / Failure CheckReagent Reagent Used? Problem->CheckReagent SOCl2 Thionyl Chloride (SOCl2) CheckReagent->SOCl2 Oxalyl Oxalyl Chloride (COCl)2 CheckReagent->Oxalyl Tar Black Tar / Charring? SOCl2->Tar High Temp Hydrolysis Product is Acid (Not Chloride)? Oxalyl->Hydrolysis Workup Issue Solution3 Add Excess Base in next step (HCl Salt) Oxalyl->Solution3 Coupling Fails? Solution1 Switch to (COCl)2 + DMF Run at 0°C Tar->Solution1 Solution2 Eliminate Aqueous Wash Use Crude under N2 Hydrolysis->Solution2

Caption: Diagnostic tree for identifying the root cause of synthetic failure in thiazole chlorination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem Technical Reports. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Link

  • Organic Syntheses. (2010). General Procedures for the Preparation of Acid Chlorides. Org. Synth. Coll. Vol. 10. Link

  • Google Patents. (2012). CN102372680A - Method for preparing thiazole-4-carboxylic acid.[4] Link

  • ScienceMadness Discussion. (2016). Reagents for the preparation of acid chlorides: pros and cons. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: IR Spectroscopy of Thiazole Carbonyl Chloride

This guide provides a technical analysis of the IR spectroscopic profile for the thiazole carbonyl chloride functional group. It is designed for researchers synthesizing thiazole-based pharmacophores, where this moiety s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the IR spectroscopic profile for the thiazole carbonyl chloride functional group. It is designed for researchers synthesizing thiazole-based pharmacophores, where this moiety serves as a critical, high-energy electrophilic intermediate.

Executive Summary

Thiazole carbonyl chloride (chlorocarbonylthiazole) is a highly reactive intermediate used frequently in the synthesis of antineoplastic and antimicrobial agents. Its identification relies on detecting the shift of the carbonyl stretching frequency to a high-wavenumber region (1770–1800 cm⁻¹ ) due to the inductive electron-withdrawal of the chlorine atom and the heteroaromatic ring.

Critical Process Control: The most common failure mode in handling this reagent is hydrolysis back to the carboxylic acid. Therefore, the absence of the broad O–H stretching band (2500–3300 cm⁻¹) is as diagnostically significant as the presence of the acyl chloride C=O peak.

Spectroscopic Profile: The Thiazole Carbonyl Chloride Fingerprint

The IR spectrum of thiazole carbonyl chloride is dominated by the interplay between the acyl chloride group and the electron-deficient thiazole ring.

Primary Diagnostic Peak: The Carbonyl (C=O) Stretch[1][2]
  • Frequency Range: 1770 – 1800 cm⁻¹ (Strong)

  • Mechanistic Insight: The carbonyl carbon is attached to a highly electronegative chlorine atom and an electron-withdrawing thiazole ring. This double inductive effect pulls electron density away from the carbonyl carbon, strengthening the C=O bond (increasing force constant,

    
    ) and raising the vibrational frequency compared to esters or amides.
    
  • Fermi Resonance: Unlike aliphatic acid chlorides, which often show a distinct doublet due to Fermi resonance (interaction between the C=O fundamental and the first overtone of the C–Cl stretch), heteroaromatic acid chlorides typically display a single, broadened high-intensity peak, though a weak shoulder may be visible.

Secondary Diagnostic Peaks
Vibrational ModeFrequency (cm⁻¹)IntensityDescription
C=N Stretch (Thiazole) 1550 – 1610MediumCharacteristic ring breathing mode of the thiazole nucleus.
C–H Stretch (Heteroaromatic) 3050 – 3110WeakSharp peak above 3000 cm⁻¹, distinguishing it from aliphatic C–H.
C–Cl Stretch 600 – 800Weak/Mod.Often obscured in the fingerprint region; less reliable for primary ID.

Comparative Analysis: Alternatives & Impurities

This section compares the product against its immediate precursor (Carboxylic Acid), its derivatives (Esters), and its aromatic analog (Benzoyl Chloride).

Table 1: Spectral Shift Comparison
Functional GroupC=O Frequency (cm⁻¹)Key Differentiator (Non-Carbonyl)Electronic Effect
Thiazole Carbonyl Chloride 1770 – 1800 No O–H stretch Strong -I (Inductive) from Cl and Thiazole N.
Thiazole Carboxylic Acid 1690 – 1720Broad O–H (2500–3300) Hydrogen bonding lowers C=O frequency.
Thiazole Ester 1735 – 1750C–O–C stretch (1000–1300)Resonance (+R) of alkoxy oxygen lowers C=O freq. vs chloride.[1][2][3][4][5][6]
Benzoyl Chloride ~1774Aromatic C=C (1580, 1600)Phenyl is less electron-withdrawing than Thiazole.
Detailed Comparison
VS. Thiazole Carboxylic Acid (The Hydrolysis Artifact)
  • The Shift: Converting the acid to the acid chloride results in a ~60-80 cm⁻¹ blue shift (shift to higher energy) of the carbonyl peak.

  • The Trap: If you see a peak at 1710 cm⁻¹ alongside the 1780 cm⁻¹ peak, your sample has partially hydrolyzed. The appearance of the "carboxylic acid beard"—the broad, messy O–H absorbance centered at 3000 cm⁻¹—is the definitive sign of decomposition.

VS. Benzoyl Chloride (The Aromatic Analog)
  • Electronic Distinction: The thiazole ring is

    
    -deficient (similar to pyridine). The nitrogen atom in the ring exerts a stronger electron-withdrawing effect than a phenyl ring. Consequently, thiazole carbonyl chlorides often absorb at slightly higher frequencies (1780+ cm⁻¹) compared to benzoyl chloride (1774 cm⁻¹), depending on the substitution position (2-, 4-, or 5-position).
    

Experimental Protocol: Validating the Synthesis

Objective: Confirm conversion of Thiazole Carboxylic Acid to Thiazole Carbonyl Chloride without hydrolysis artifacts.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Speed
  • Pre-requisite: The ATR crystal (Diamond or ZnSe) must be perfectly dry. Clean with acetone and dry with a heat gun or nitrogen stream.

  • Procedure:

    • Place a background scan with the anvil down (if applicable) to account for atmospheric CO₂/H₂O.

    • Deposit the solid/oil sample rapidly.

    • Critical Step: If the sample is a solid, cover it immediately to minimize atmospheric moisture absorption.

    • Acquire spectrum (4 cm⁻¹ resolution, 16 scans).

Method B: Nujol Mull - Recommended for Unstable Samples
  • Context: If the acid chloride is extremely moisture-sensitive.

  • Procedure:

    • In a glovebox or dry bag, grind the sample with dry Nujol (mineral oil).

    • Sandwich the mull between two NaCl or KBr plates.

    • Note: Nujol will introduce strong C–H peaks at 2900 cm⁻¹ and 1460 cm⁻¹, obscuring the aliphatic region, but the Carbonyl region (1700-1800 cm⁻¹) remains clear.

Workflow Visualization

The following diagram outlines the logical decision tree for interpreting the IR spectrum during synthesis.

IR_Logic_Flow Start Acquire IR Spectrum (1600 - 4000 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H band? Start->CheckOH CheckCO Check Carbonyl Region Where is the C=O peak? CheckOH->CheckCO No (Clean Baseline) Acid Result: Starting Material (Carboxylic Acid) CheckOH->Acid Yes (Strong) Mixed Result: Partial Hydrolysis (Impure Mixture) CheckOH->Mixed Yes (Weak/Medium) CheckCO->Acid 1690 - 1720 cm⁻¹ Product Result: Thiazole Carbonyl Chloride (Successful Conversion) CheckCO->Product 1770 - 1800 cm⁻¹ Ester Result: Ester Derivative (Wrong Reagent/Alcohol present) CheckCO->Ester 1735 - 1750 cm⁻¹ Mixed->CheckCO Confirm via C=O split

Figure 1: Decision logic for monitoring the conversion of thiazole carboxylic acid to acid chloride via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C=O frequency shifts and inductive effects).
  • NIST Chemistry WebBook. Infrared Spectra of Benzoyl Chloride. National Institute of Standards and Technology. Available at: [Link]

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of 2-Substituted Thiazole-4-Carbonyl Derivatives

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse non-covalent interacti...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a privileged structure in drug design. When functionalized with a carbonyl-containing moiety at the 4-position and various substituents at the 2-position, these derivatives present a rich playground for modulating pharmacokinetic and pharmacodynamic properties. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for establishing robust structure-activity relationships (SAR) and rationally designing next-generation therapeutics.

This guide provides a comparative analysis of the crystallographic data for 2-substituted thiazole-4-carbonyl derivatives. We will delve into the experimental protocols for their synthesis and crystallographic analysis, compare key structural parameters of representative compounds, and discuss how substituents influence molecular conformation and crystal packing.

The Path to a Crystal Structure: From Synthesis to Diffraction

Obtaining high-quality crystallographic data is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its crystal structure. Each step is critical for the final outcome.

Experimental Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and versatile method for preparing this class of compounds. It involves the condensation reaction between an α-haloketone and a thioamide.

Rationale: This method is widely employed due to its operational simplicity, use of readily available starting materials, and generally high yields. The reaction mechanism allows for the introduction of diverse substituents at the 2-, 4-, and 5-positions of the thiazole ring.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve one equivalent of the appropriate α-halocarbonyl compound (e.g., ethyl bromopyruvate to install an ethyl carboxylate at C4) in a suitable solvent, such as ethanol or methanol.

  • Addition of Thioamide: To the stirred solution, add 1.1 equivalents of the desired thioamide or thiourea (e.g., thiourea to introduce a 2-amino group).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to yield the pure thiazole derivative.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Halocarbonyl dissolve Dissolve in Ethanol/Methanol alpha_haloketone->dissolve thioamide Thioamide thioamide->dissolve reflux Reflux (60-80°C) dissolve->reflux workup Cool & Neutralize reflux->workup purify Recrystallize or Chromatography workup->purify thiazole 2-Substituted Thiazole 4-Carbonyl Derivative purify->thiazole

Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol 2: Single-Crystal X-ray Crystallography

The definitive three-dimensional structure of a molecule is elucidated through single-crystal X-ray diffraction.[1] This process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Rationale: This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that dictate the crystal packing. This information is invaluable for understanding the solid-state properties of a compound and its potential interactions with biological targets.

Step-by-Step Workflow:

  • Crystallization: Grow single crystals of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and often requires screening.

  • Crystal Mounting: Select a suitable crystal (typically < 0.5 mm) and mount it on a goniometer head.[2]

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods or Patterson methods, to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation and Deposition: The final structure is validated and is often deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[3]

XRay_Workflow Start Purified Compound Crystallization 1. Grow Single Crystal (Slow Evaporation, etc.) Start->Crystallization Data_Collection 2. Mount Crystal & Collect Diffraction Data Crystallization->Data_Collection Structure_Solution 3. Solve Phase Problem (Generate Electron Density Map) Data_Collection->Structure_Solution Refinement 4. Build & Refine Atomic Model Structure_Solution->Refinement Validation 5. Validate Structure & Deposit to CSD Refinement->Validation

Caption: General workflow for small-molecule X-ray crystallography.

Comparative Crystallographic Analysis

The substitution at the 2-position of the thiazole-4-carbonyl scaffold significantly influences its molecular geometry and supramolecular assembly. Here, we compare the crystallographic data of two representative derivatives.

Parameter2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde[4]Ethyl 5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate[5]
2-Substituent Amino (-NH₂)Not directly substituted at C2
4-Substituent Carbaldehyde (-CHO)Ethyl carboxylate (-COOEt)
Key Torsion Angle N(1)-C(2)-N(amino)-H: ~180° (planar)C(thiazole)-C(carbonyl)-O-C(ethyl): Planar ester group
Intermolecular Interactions N-H···N hydrogen bonds forming R²₂(8) dimers. N-H···O hydrogen bonds linking dimers into ribbons.N-H···O and N-H···N hydrogen bonds. Br···Br interactions.
Crystal System MonoclinicMonoclinic
Space Group I2/aP2₁/n

Note: The second compound is a thiazole-5-carboxamide-4-carboxylate, offering a view on a more complex substitution pattern, yet still highlighting the key interactions driven by the core moieties.

The Influence of the 2-Substituent on Conformation and Packing

The nature of the substituent at the 2-position is a critical determinant of the solid-state architecture.

  • Hydrogen Bond Donors: Groups like the amino (-NH₂) substituent in 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde act as potent hydrogen bond donors. This leads to the formation of highly predictable and stable supramolecular motifs, such as the R²₂(8) dimer formed through N-H···N interactions between two thiazole rings.[4] These dimers then further assemble into extended ribbons via N-H···O hydrogen bonds with the 4-carbaldehyde group.

  • Aromatic Substituents: When an aryl group is present at the 2-position, π-π stacking and C-H···π interactions often become dominant features in the crystal packing. The planarity between the thiazole and the aryl ring is governed by the torsion angle, which is influenced by steric hindrance from adjacent substituents.

  • Halogen Atoms: As seen with the bromophenyl group in the second example, halogen atoms can participate in halogen bonding (e.g., Br···O or Br···N) or other weak interactions like the observed Br···Br contact, which contribute significantly to the overall stability of the crystal lattice.[5]

The interplay between the hydrogen-bonding capacity of the 2-substituent and the carbonyl group at the 4-position, along with weaker forces, dictates the final crystal packing, which in turn influences physicochemical properties like solubility and melting point.

Substituent_Influence cluster_substituent Nature of 2-Substituent cluster_properties Molecular & Crystal Properties cluster_outcome Physicochemical Outcome Sub e.g., Amino, Aryl, Halogen Conformation Molecular Conformation (Torsion Angles) Sub->Conformation Steric/Electronic Effects Interactions Dominant Intermolecular Interactions (H-bonds, π-stacking) Sub->Interactions Functional Groups Conformation->Interactions Packing Crystal Packing Motif (Dimers, Ribbons, Sheets) Interactions->Packing Properties Solubility, Stability, Melting Point Packing->Properties

Caption: Influence of the 2-substituent on crystal properties.

Conclusion

The crystallographic analysis of 2-substituted thiazole-4-carbonyl derivatives provides indispensable insights for the drug discovery process. The Hantzsch synthesis offers a reliable route to these compounds, and single-crystal X-ray diffraction reveals the intricate details of their three-dimensional structures. As demonstrated, the choice of the 2-substituent profoundly impacts the molecular conformation and the network of intermolecular interactions, ultimately defining the supramolecular architecture. This detailed structural knowledge allows researchers to fine-tune the solid-state properties and understand the specific interactions required for biological activity, paving the way for the rational design of more effective therapeutic agents.

References

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Taylor & Francis Group. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. [Link]

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025). CCDC. [Link]

  • Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde and 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde. (n.d.). IUCr Journals. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Nitro-1,3-thiazole-4-carbonyl chloride

[1][2] Executive Summary & Hazard Profile Objective: To safely quench and dispose of 2-Nitro-1,3-thiazole-4-carbonyl chloride (CAS: 162012-69-3 or derivatives). Role: Senior Application Scientist / EHS Lead.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Profile

Objective: To safely quench and dispose of 2-Nitro-1,3-thiazole-4-carbonyl chloride (CAS: 162012-69-3 or derivatives). Role: Senior Application Scientist / EHS Lead.

This compound presents a dual-threat hazard profile that requires a modified disposal protocol compared to standard organic waste. It combines the violent water-reactivity of an acid chloride with the potential energetic instability of a nitro-heterocycle .

The "Why" Behind the Protocol

Standard disposal (dumping into a solvent drum) is dangerous.

  • Acid Chloride Moiety (-COCl): Reacts violently with moisture in the air or waste drums, releasing hydrogen chloride (HCl) gas. This can pressurize waste containers, causing ruptures or explosions.

  • Nitro Group (-NO₂): Nitro-substituted heterocycles can possess high decomposition energies. While generally stable at room temperature, they can become shock-sensitive or explosive if allowed to sublime, crystallize in threads, or if subjected to the heat generated by uncontrolled hydrolysis.

Hazard Data Summary

Hazard ClassGHS CodeOperational Risk
Corrosive H314Causes severe skin burns/eye damage.[1]
Water Reactive EUH014Reacts violently with water; releases HCl gas.
Acute Toxicity H302/H332Harmful if swallowed or inhaled (Nitro-aromatics are often toxic).[2]
Energetic InferredPotential for rapid decomposition under adiabatic heating.

Pre-Operational Validation (Self-Validating System)

Before opening the container, perform this 3-point check. If any condition is "FAIL," do not proceed; contact your site's High-Hazard Team.

  • Physical State: Is the material free-flowing solid or liquid? (If "caked" or "crusty" around the cap, STOP . Friction on the threads could trigger decomposition).

  • Container Integrity: Is the septum/cap bulging? (Indicates internal pressure from HCl generation).

  • Solvent Status: If in solution, has the solvent evaporated significantly? (Concentrated nitro-compounds are shock-sensitive).

The Quenching Protocol: Controlled Alkaline Hydrolysis

Mechanism: We will convert the reactive acid chloride into a stable, water-soluble carboxylate salt (2-nitro-1,3-thiazole-4-carboxylate) while neutralizing the HCl byproduct in situ.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Toluene (to dissolve the acid chloride).

  • Quenching Base: 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) solution. Avoid strong Hydroxides (NaOH) initially to prevent runaway exotherms.
  • Cryogen: Ice bath.

Step-by-Step Procedure
Phase 1: Preparation
  • PPE: Standard PPE + Face Shield + Butyl or Silver Shield gloves (Acid chlorides permeate nitrile rapidly).

  • Engineering: Work strictly in a fume hood with the sash at the lowest working position.

  • Dissolution: If the material is solid, dissolve it in a minimal amount of DCM. Why? Dilution acts as a heat sink and prevents "hot spots" during quenching.

Phase 2: The Quench (Dropwise Addition)
  • Prepare a large beaker containing the 10% Sodium Carbonate solution mixed with crushed ice. (Ratio: 10mL base solution per 1g of compound).

  • CRITICAL STEP: Add the Acid Chloride solution dropwise into the stirring alkaline ice slurry .

    • Note: Never add water to the acid chloride. Always add the reagent to the water/ice.

  • Monitor: Watch for effervescence (

    
     release). If the temperature rises above 10°C, stop and add more ice.
    
  • Completion: Once addition is complete, allow the mixture to stir for 30 minutes.

Phase 3: Verification & Disposal
  • pH Check: Test the aqueous layer. It should be pH 8-9. If acidic, add more base.

  • Phase Separation:

    • Organic Layer (DCM): Contains inert impurities. Dispose of as Halogenated Organic Waste .

    • Aqueous Layer: Contains the stabilized carboxylate salt. Dispose of as Aqueous Basic Waste (Check local regulations; some sites allow drain disposal for neutralized non-toxics, but treat this as hazardous due to the nitro-thiazole core).

Visual Workflows

Diagram 1: Decision Matrix for Material State

This logic gate ensures you do not handle compromised containers.

DecisionMatrix Start Inspect Container CheckCap Is Cap/Septum Bulging? Start->CheckCap CheckSolids Are Crystals on Threads? CheckCap->CheckSolids No Danger STOP: Contact EHS (Explosion/Leak Risk) CheckCap->Danger Yes Safe Proceed to Quench CheckSolids->Safe No CheckSolids->Danger Yes

Caption: Pre-handling safety assessment. Any "Yes" leads to an immediate stop.

Diagram 2: The Quenching Workflow

The chemical pathway to render the material safe.

QuenchFlow Input 2-Nitro-1,3-thiazole-4-carbonyl chloride (Dissolved in DCM) IceBath Ice/Water + Na2CO3 Bath (Heat Sink + Base) Input->IceBath Dropwise Addition Reaction Controlled Hydrolysis (R-COCl -> R-COO- Na+) IceBath->Reaction Stir 30 mins Check Check pH > 8 Reaction->Check Waste Segregate Waste Streams Check->Waste Confirmed

Caption: Operational workflow for converting the reactive acid chloride into stable waste.

Waste Classification Codes (RCRA/EPA)

When labeling the final waste container, use the following codes based on the original material hazards, even if quenched (regulations vary by jurisdiction, but "Cradle-to-Grave" tracking usually requires listing the parent hazard).

Waste StreamRCRA CodeDescription
Primary Hazard D003 Reactive (Water Reactive) - Applies to unquenched material
Corrosivity D002 Corrosive (pH < 2 or > 12.5)
Toxicity D001/Listed Check if the specific nitro-thiazole is P-listed or U-listed (Unlikely for this specific intermediate, but treat as toxic).

Labeling Instruction:

"Waste Alkaline Solution contaminated with 2-Nitro-1,3-thiazole-4-carboxylic acid sodium salt. pH ~9.[3] Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Quenching of Reactive Chemicals. [Link]

  • Princeton University EHS. (2020). Laboratory Safety Guide: Acyl Chlorides. [Link]

Sources

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